2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by its chloroacetyl group attached to a 2,6-dimethylpiperidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the reaction of 2,6-dimethylpiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
1-(Chloroacetyl)piperidine: Similar structure but lacks the dimethyl groups on the piperidine ring.
2-Chloro-1-(2-methylpiperidin-1-yl)ethanone: Similar structure with only one methyl group on the piperidine ring.
2-Chloro-1-(4-methylpiperidin-1-yl)ethanone: Similar structure with the methyl group at a different position on the piperidine ring.
Uniqueness
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to the presence of two methyl groups at the 2 and 6 positions of the piperidine ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7-4-3-5-8(2)11(7)9(12)6-10/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKATUXKHCBMPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403550 |
Source
|
Record name | 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33681-23-1 |
Source
|
Record name | 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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